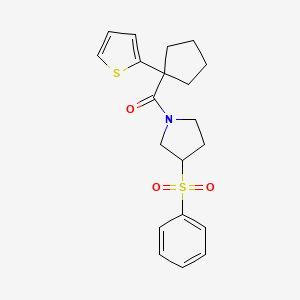

(3-(Phenylsulfonyl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

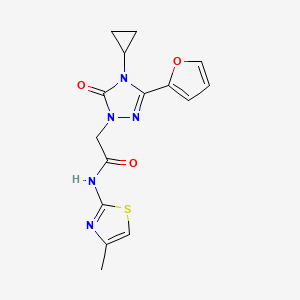

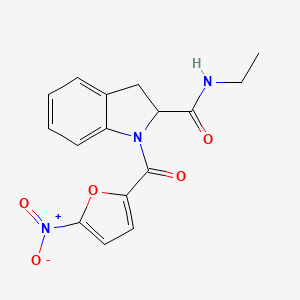

The compound appears to be a complex molecule that may be related to the field of organic chemistry and medicinal chemistry, given its structural features which include a pyrrolidine ring, a phenylsulfonyl group, and a thiophene ring. The presence of these functional groups suggests that the compound could be of interest in the synthesis of pharmaceuticals or as a lead compound in drug discovery.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been explored in the literature. For instance, efficient methodologies for the synthesis of regioisomeric 3-pyrrolines have been developed, which involve the reaction of electron-deficient imines with sulfur-containing allenyl derivatives . Although the exact synthesis of the compound is not detailed, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities with the 3-pyrrolines.

Molecular Structure Analysis

The molecular structure of the compound likely features a pyrrolidine core, which is a five-membered nitrogen-containing ring. This core is substituted with a phenylsulfonyl group, indicative of potential electron-withdrawing properties, and a thiophene ring, known for its aromaticity and potential for π-π interactions. The cyclopentyl group attached to the methanone moiety could impart steric bulk to the molecule, potentially affecting its reactivity and binding properties.

Chemical Reactions Analysis

The compound's reactivity could be influenced by the presence of the phenylsulfonyl and thiophene groups. For example, sulfonamides derived from amino acids have been shown to undergo rearrangement reactions to yield chiral pyrrolidin-3-ones . This suggests that the phenylsulfonyl group in the compound could participate in similar rearrangements or other reactions that exploit the sulfonyl group's reactivity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not provided, we can infer from related structures that it may exhibit properties typical of aromatic sulfones and heterocyclic compounds. For instance, the presence of the phenylsulfonyl group could confer increased solubility in polar solvents, while the thiophene ring could contribute to the compound's electronic properties, potentially affecting its UV-Vis absorption characteristics.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

One study highlights the synthesis of novel compounds through acylation and Grignard reactions, leading to dihydronaphthalene isomers with potent antiestrogenic activity (Jones et al., 1979). Another research outlines the discovery of cytotoxic agents selective against tumorigenic cell lines, underscoring the importance of structural activity relationships in developing anti-tumor agents (Hayakawa et al., 2004).

Biological Screening and Activities

Research on organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone demonstrates potential antimicrobial activities, suggesting applications in drug development (Singh et al., 2016). Another study delves into the synthesis of pyrrolidine-based catalysts for Michael addition reactions, providing insights into their stereoselective properties and potential in organic synthesis (Singh et al., 2013).

Photovoltaic and Luminescent Applications

The synthesis and characterization of boric acid ester intermediates have been detailed, illustrating their relevance in the development of materials with specific photovoltaic and luminescent properties (Huang et al., 2021). Another study explores the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, demonstrating their potential as low-cost emitters with large Stokes' shifts for applications in luminescent materials (Volpi et al., 2017).

Propiedades

IUPAC Name |

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3S2/c22-19(20(11-4-5-12-20)18-9-6-14-25-18)21-13-10-17(15-21)26(23,24)16-7-2-1-3-8-16/h1-3,6-9,14,17H,4-5,10-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWHLKVDPDRGRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(C3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Phenylsulfonyl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2506494.png)

![2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2506496.png)

![5-Methyl-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2506507.png)

![(5-Chloro-6-hydroxypyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2506508.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2506509.png)